2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing ligand . The reaction proceeds under reflux conditions for 12 hours in a 2-ethoxyethanol-water mixture under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, pyrazole derivatives have been shown to block the cell cycle at the G2/M phase, indicating a pro-apoptotic mechanism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is unique due to its dual-ring structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications, distinguishing it from other pyrazole or benzimidazole derivatives.
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antitumor, and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to a class of benzimidazole derivatives, which are known for their broad spectrum of biological activities. The synthesis of this compound can be achieved through several methods involving the reaction of benzimidazole with pyrazole derivatives. Recent studies have reported straightforward synthetic routes that yield high purity and yield of the compound, facilitating further biological evaluations .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains.
Antibacterial Activity
The antibacterial efficacy has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole–pyrazole hybrids have shown promising results against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 64 to 256 μg/mL, indicating moderate to good antibacterial activity .
Antifungal Activity
In terms of antifungal properties, studies have reported that this compound exhibits activity against fungi such as Candida albicans and Aspergillus niger. The MIC values for these strains were found to be around 64 μg/mL, showcasing its potential as an antifungal agent .
Antitumor Activity
Research has also highlighted the antitumor potential of this compound. In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that it induces apoptosis through mechanisms involving mitochondrial membrane disruption and caspase activation . The cytotoxicity was quantified with IC50 values ranging from 10 to 30 µM, demonstrating its effectiveness in inhibiting cancer cell proliferation .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various cellular targets. The benzimidazole moiety is known to interfere with DNA replication and repair mechanisms, while the pyrazole component enhances lipophilicity, aiding in membrane penetration and enhancing bioactivity . Molecular docking studies suggest that these interactions can lead to significant alterations in cellular signaling pathways associated with apoptosis and cell proliferation .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-8(6-12-15)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAJBGJRKOVOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.